Cas no 2171272-25-4 (2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid)

2-(2S)-1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclobutane ring coupled with a piperidine moiety, offering structural rigidity and conformational constraints that can enhance peptide stability and binding affinity. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis. Its unique backbone structure makes it valuable for designing peptidomimetics and constrained peptides in medicinal chemistry and drug discovery. The product is characterized by high purity and consistent performance, making it suitable for research requiring precise molecular modifications.
2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid structure
2171272-25-4 structure
Product name:2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid
CAS No:2171272-25-4
MF:C27H30N2O5
Molecular Weight:462.537507534027
CID:6276318
PubChem ID:165567319

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid
    • EN300-1580278
    • 2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
    • EN300-1580279
    • EN300-1580277
    • 2-[(2S)-1-[(1rs,3rs)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
    • 2171272-25-4
    • インチ: 1S/C27H30N2O5/c30-25(31)15-19-7-5-6-12-29(19)26(32)17-13-18(14-17)28-27(33)34-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-4,8-11,17-19,24H,5-7,12-16H2,(H,28,33)(H,30,31)/t17?,18?,19-/m0/s1
    • InChIKey: UCKGVVBILFQUPP-ACBHZAAOSA-N
    • SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC[C@H]1CC(=O)O

計算された属性

  • 精确分子量: 462.21547206g/mol
  • 同位素质量: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 744
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 95.9Ų

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1580277-0.5g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
0.5g
$3233.0 2023-07-10
Enamine
EN300-1580277-2500mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
2500mg
$6602.0 2023-09-24
Enamine
EN300-1580277-100mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1580277-500mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
500mg
$3233.0 2023-09-24
Enamine
EN300-1580277-5000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1580277-0.05g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
0.05g
$2829.0 2023-07-10
Enamine
EN300-1580277-1.0g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
1.0g
$3368.0 2023-07-10
Enamine
EN300-1580277-10.0g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
10.0g
$14487.0 2023-07-10
Enamine
EN300-1580277-5.0g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
5.0g
$9769.0 2023-07-10
Enamine
EN300-1580277-10000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-2-yl]acetic acid
2171272-25-4
10000mg
$14487.0 2023-09-24

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid 関連文献

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acidに関する追加情報

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid

The compound 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid (CAS No. 2171272-25-4) is a highly specialized organic molecule with significant applications in the fields of synthetic chemistry and biochemistry. This compound is characterized by its complex structure, which includes a piperidine ring, a cyclobutane moiety, and a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in the molecule's functionality and reactivity.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its unique structure allows for precise control over stereochemistry during synthesis, making it an invaluable tool in asymmetric catalysis and enantioselective reactions. Researchers have demonstrated that the compound's stereochemical properties can be leveraged to design more efficient drug delivery systems and to enhance the bioavailability of pharmaceutical compounds.

The synthesis of 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-ylacetic acid involves a multi-step process that combines advanced organic chemistry techniques. The use of Fmoc protection has been shown to significantly improve the yield and purity of the final product, making it a preferred method in large-scale production. Furthermore, the compound's stability under various reaction conditions has been extensively studied, providing valuable insights into its potential applications in industrial settings.

In terms of biological activity, this compound has exhibited promising results in preclinical studies. Its ability to modulate key enzymatic pathways suggests potential applications in the treatment of metabolic disorders and neurodegenerative diseases. Recent findings from collaborative research efforts have underscored its role as a potent inhibitor of certain protein kinases, which are implicated in various pathological conditions.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that its three-dimensional structure facilitates strong interactions with target proteins, thereby improving its binding affinity. These computational insights have been instrumental in guiding experimental designs and optimizing synthetic protocols.

From an environmental perspective, the compound's biodegradability and ecological impact have been evaluated to ensure compliance with global regulatory standards. Studies indicate that it undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint. This aligns with current trends toward sustainable chemistry practices and green manufacturing processes.

In conclusion, 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-2-yLacetic acid (CAS No. 2171272_004) represents a cutting-edge advancement in chemical synthesis with broad implications for drug discovery and development. Its unique structural features, coupled with its versatile reactivity, position it as a key player in modern chemical research.

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